

Spectroscopic and Synthetic Profile of 3-Bromo-5-(dimethoxymethyl)pyridine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	3-Bromo-5-(dimethoxymethyl)pyridine
Cat. No.:	B175818

[Get Quote](#)

This technical guide provides a comprehensive overview of the available spectroscopic data, a putative synthetic pathway, and generalized characterization protocols for the novel compound **3-Bromo-5-(dimethoxymethyl)pyridine**. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Physicochemical Properties

Basic physicochemical properties for **3-Bromo-5-(dimethoxymethyl)pyridine** have been computed and are summarized in the table below.

Property	Value	Source
Molecular Formula	C ₈ H ₁₀ BrNO ₂	PubChemLite, Amerigo Scientific
Molecular Weight	232.07 g/mol	Amerigo Scientific
InChI Key	BNRIHZWATOCKDB-UHFFFAOYSA-N	PubChemLite
SMILES	COC(C1=CC(=CN=C1)Br)OC	PubChemLite

Predicted Spectroscopic Data

Due to the novel nature of this compound, experimental spectroscopic data is not readily available in the public domain. The following tables present predicted spectroscopic data based on computational models.

Predicted ¹H NMR Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~8.6	Doublet	1H	H-2 (Pyridine)
~8.2	Doublet	1H	H-6 (Pyridine)
~7.8	Triplet	1H	H-4 (Pyridine)
~5.4	Singlet	1H	CH (acetal)
~3.4	Singlet	6H	OCH ₃

Disclaimer: Predicted using standard NMR prediction software. Actual experimental values may vary.

Predicted ¹³C NMR Data

Chemical Shift (ppm)	Assignment
~150	C-2 (Pyridine)
~148	C-6 (Pyridine)
~138	C-4 (Pyridine)
~135	C-5 (Pyridine)
~122	C-3 (Pyridine)
~102	CH (acetal)
~54	OCH ₃

Disclaimer: Predicted using standard NMR prediction software. Actual experimental values may vary.

Predicted Mass Spectrometry Data

The following table lists the predicted m/z values for various adducts of **3-Bromo-5-(dimethoxymethyl)pyridine**.

Adduct	m/z
[M+H] ⁺	231.99677
[M+Na] ⁺	253.97871
[M-H] ⁻	229.98221
[M+NH ₄] ⁺	249.02331
[M+K] ⁺	269.95265

Source: PubChemLite

Experimental Protocols

As no specific experimental protocols for **3-Bromo-5-(dimethoxymethyl)pyridine** have been published, the following sections detail generalized procedures for its synthesis and spectroscopic characterization, based on established methods for analogous pyridine derivatives.

Putative Synthesis of **3-Bromo-5-(dimethoxymethyl)pyridine**

The synthesis of **3-Bromo-5-(dimethoxymethyl)pyridine** can be envisioned as a two-step process starting from 3,5-dibromopyridine. The first step would involve a nucleophilic substitution to introduce a formyl group, which is then protected as a dimethyl acetal.

Step 1: Formylation of 3,5-dibromopyridine

A common method for formylation of brominated pyridines is through a lithium-halogen exchange followed by quenching with an electrophilic formylating agent like N,N-dimethylformamide (DMF).

- Procedure: To a solution of 3,5-dibromopyridine in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), a solution of n-butyllithium in hexanes is added dropwise. The reaction mixture is stirred at this temperature for 1-2 hours. Anhydrous DMF is then added dropwise, and the reaction is allowed to warm to room temperature and stirred overnight. The reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product, 3-bromo-5-formylpyridine, is then purified by column chromatography on silica gel.

Step 2: Acetal Formation

The resulting aldehyde is then protected as a dimethyl acetal.

- Procedure: 3-bromo-5-formylpyridine is dissolved in methanol, and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid or sulfuric acid) is added. The mixture is stirred at room temperature or gently heated for several hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is neutralized with a base (e.g., sodium bicarbonate solution) and the methanol is removed under reduced pressure. The residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated to yield **3-Bromo-5-(dimethoxymethyl)pyridine**, which can be further purified by chromatography or distillation if necessary.

General Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H and ^{13}C NMR spectra would be recorded on a 400 MHz or 500 MHz spectrometer. The sample would be dissolved in a deuterated solvent, typically chloroform-d (CDCl_3) or dimethyl sulfoxide-d₆ (DMSO-d_6), containing tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

- IR spectra would be obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample could be analyzed as a thin film on a salt plate (for oils) or as a KBr pellet (for solids).

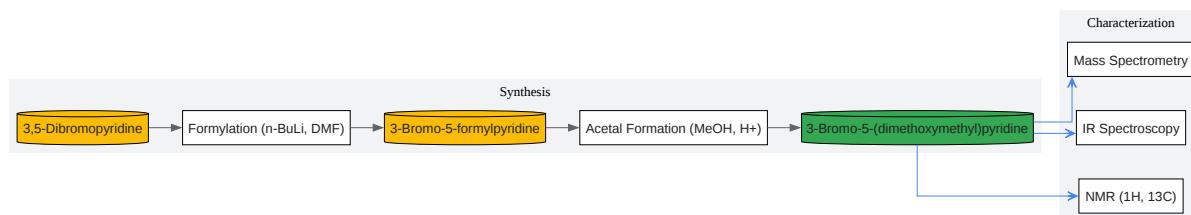
Mass Spectrometry (MS)

- Mass spectra would be acquired on a mass spectrometer using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

Visualizations

Synthesis and Characterization Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of **3-Bromo-5-(dimethoxymethyl)pyridine**.

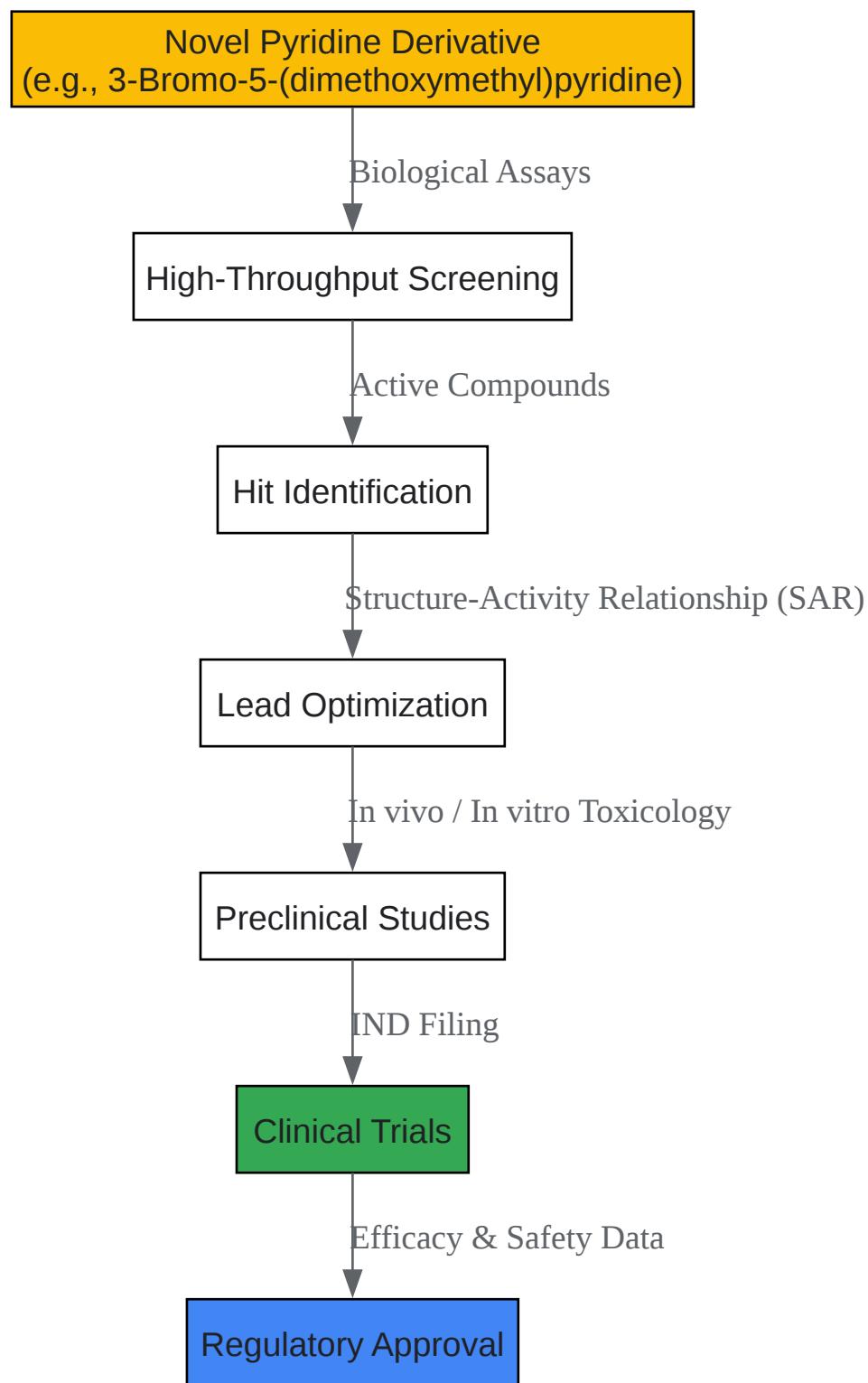


[Click to download full resolution via product page](#)

Caption: A workflow diagram for the synthesis and spectroscopic characterization of **3-Bromo-5-(dimethoxymethyl)pyridine**.

Drug Development Context: A Logical Flow

Given the audience of drug development professionals, the following diagram illustrates a simplified, logical workflow for the progression of a novel chemical entity, such as a pyridine derivative, in a drug discovery pipeline.

[Click to download full resolution via product page](#)

Caption: A simplified logical flow for the progression of a novel compound in a drug discovery program.

- To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of 3-Bromo-5-(dimethoxymethyl)pyridine: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b175818#spectroscopic-data-for-3-bromo-5-dimethoxymethyl-pyridine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com